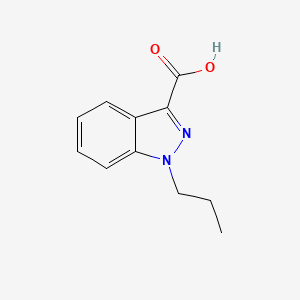

1-Propyl-1h-indazole-3-carboxylic acid

描述

属性

CAS 编号 |

173600-09-4 |

|---|---|

分子式 |

C11H12N2O2 |

分子量 |

204.22 g/mol |

IUPAC 名称 |

1-propylindazole-3-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

InChI 键 |

SRLYWTDJCHALPO-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C2=CC=CC=C2C(=N1)C(=O)O |

产品来源 |

United States |

科学研究应用

Biological Activities

1-Propyl-1H-indazole-3-carboxylic acid and its derivatives have been evaluated for various biological activities, particularly in the field of oncology and neuropharmacology. Notable findings include:

- Antitumor Activity : Derivatives of indazole-3-carboxylic acid have shown promise as antitumor agents. For instance, compounds like granisetron and lonidamine utilize the indazole structure to exert antiemetic effects during chemotherapy, mitigating nausea and vomiting .

- Neuroprotective Effects : Research indicates that certain indazole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Granisetron Synthesis

Granisetron is a well-known antiemetic drug synthesized from 1H-indazole-3-carboxylic acid derivatives. A study demonstrated an efficient synthesis route that involved the reaction of o-aminophenylacetic acid with nitrites under mild conditions. The resulting granisetron exhibited high efficacy in preventing chemotherapy-induced nausea .

Case Study 2: Biological Evaluation of Indazole Derivatives

A comprehensive study synthesized fourteen new indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid. These compounds were evaluated for their biological activity against various cancer cell lines. The results indicated that several derivatives displayed significant cytotoxic effects, highlighting their potential as therapeutic agents in cancer treatment .

相似化合物的比较

Structural and Functional Group Analysis

The table below contrasts key features of 1-propyl-1H-indazole-3-carboxylic acid with two structurally related indazole derivatives from the evidence:

*Theoretical values calculated using ChemDraw Professional 22.0.

†Predicted using the Crippen method.

Key Comparative Insights

Alkyl Chain Length and Lipophilicity

- The pentyl group in isobutyl 1-pentyl-1H-indazole-3-carboxylate increases molecular weight (288.4 vs. 220.23) and lipophilicity compared to the propyl group in the target compound. Longer alkyl chains typically enhance membrane permeability but may reduce aqueous solubility.

Functional Group Effects

- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound and the 4-hydroxybenzyl analog enables hydrogen bonding, critical for target engagement in biological systems. In contrast, the ester group in the pentyl derivative may improve metabolic stability but reduce polar interactions.

- Phenolic Hydroxyl: The 4-hydroxyphenyl group in introduces additional hydrogen-bonding capacity and redox sensitivity, which could influence both reactivity and pharmacokinetics.

Stability and Handling

- Isobutyl 1-pentyl-1H-indazole-3-carboxylate is supplied in acetonitrile and stable for ≥5 years at -20°C, suggesting that ester derivatives may exhibit superior long-term stability compared to carboxylic acids, which are prone to dimerization or degradation under acidic conditions.

Research Implications

- Synthetic Applications : The SHELX software is widely used for crystallographic refinement of small molecules, including indazole derivatives. Structural data from such tools could clarify conformational preferences of these compounds.

- Biological Relevance : Carboxylic acid-containing indazoles (e.g., the target compound and ) are promising scaffolds for drug discovery due to their ability to interact with enzymatic active sites. The ester derivative may serve as a prodrug, with improved absorption over the acid form.

准备方法

Sodium Hydride-Mediated Alkylation

Procedure :

-

Substrate : Indazole-3-carboxylic acid.

-

Alkylating Agent : 1-Bromopropane or propanol derivatives.

-

Base : Sodium hydride (NaH, 60% dispersion in oil).

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

Mechanism :

Deprotonation of the indazole nitrogen by NaH followed by nucleophilic substitution (SN2) with 1-bromopropane.

Optimization :

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity (N1:N2 = 9:1).

Diazotization-Cyclization of Anthranilic Acid Derivatives

One-Pot Diazotization and Cyclization

Procedure :

-

Substrate : Anthranilic acid amide or ester.

-

Diazotization Reagent : tert-Butyl nitrite (t-BuONO) or isoamyl nitrite.

-

Conditions : 0–5°C in acetic acid/HCl, followed by cyclization at 80°C.

Mechanism :

Limitations :

Hydrolysis of 1-Propyl-1H-Indazole-3-Carboxylate Esters

Base-Catalyzed Ester Hydrolysis

Procedure :

-

Substrate : Methyl or ethyl 1-propyl-1H-indazole-3-carboxylate.

-

Base : NaOH (3–6 M) in methanol/water (1:1).

Alternative Methods :

-

Enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) achieves 90% yield under mild conditions (pH 7.5, 40°C).

Metal-Mediated Cross-Coupling Approaches

Palladium-Catalyzed Propylation

Procedure :

-

Substrate : 1H-Indazole-3-carboxylic acid.

-

Propyl Source : Propylboronic acid or propane-1-sulfonamide.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost (Relative) | Key Advantage |

|---|---|---|---|---|

| N-Alkylation | 70–85 | High | Low | Direct, minimal byproducts |

| Diazotization | 60–75 | Moderate | Medium | Avoids alkylating agents |

| Ester Hydrolysis | 85–92 | High | Low | High purity, simple workup |

| Cross-Coupling | 50–65 | Low | High | Versatile for substituted derivatives |

Regioselectivity Data :

Industrial-Scale Considerations

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Propyl-1H-indazole-3-carboxylic acid?

- Methodology : A two-step approach is often employed:

Indazole Core Formation : Condensation of substituted hydrazines with propyl-substituted aldehydes under acidic conditions (e.g., acetic acid reflux) to generate the indazole scaffold .

Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 3-position using KMnO₄ or CrO₃ under controlled pH conditions to avoid over-oxidation .

Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification by recrystallization (e.g., DMF/acetic acid mixtures) improves yield .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (MW: 218.25 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assign proton environments (e.g., propyl chain: δ ~0.9–1.7 ppm; indazole aromatic protons: δ ~7.2–8.1 ppm) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B irritation) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the propyl substituent influence the compound’s physicochemical properties and bioactivity?

- Structure-Activity Relationship (SAR) :

- Lipophilicity : The propyl chain increases logP compared to methyl analogs, enhancing membrane permeability (predict via ChemAxon or Schrödinger Suite) .

- Conformational Rigidity : Molecular dynamics simulations (e.g., AMBER) reveal reduced rotational freedom in the indazole core, potentially stabilizing target binding .

- Experimental Validation : Compare solubility (shake-flask method) and metabolic stability (microsomal assays) against shorter-chain analogs .

Q. What strategies resolve contradictory data in stability studies of this compound?

- Stress Testing : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

- Data Reconciliation :

- Degradation Pathways : LC-MS/MS identifies major degradation products (e.g., decarboxylation or propyl chain cleavage) .

- Statistical Analysis : Use ANOVA to differentiate assay variability (e.g., HPLC column batch effects) from inherent instability .

Q. How can computational modeling optimize the synthesis route for scaled-up production?

- In Silico Design :

- Reaction Mechanism : Density Functional Theory (DFT, Gaussian 16) models transition states to identify rate-limiting steps (e.g., cyclization barriers) .

- Solvent Optimization : COSMO-RS predicts solvent efficiency (e.g., acetic acid vs. DMF) for improved yield .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Target Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。